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Compound of Interest

2,2-Dimethyl-3-(nitrooxy)propanoic
Compound Name: d
aci

Cat. No.: B170321

This document provides a detailed technical overview of the compound identified by CAS
number 130432-36-9, chemically known as 2,2-Dimethyl-3-(nitrooxy)propanoic acid. Based
on its structural features—a carboxylic acid moiety combined with a nitrooxy group—and its
appearance in patent literature associated with nitric oxide (NO) donors, this compound is
classified as a putative Cyclooxygenase (COX)-Inhibiting Nitric Oxide Donor (CINOD).

This guide is structured to provide researchers, scientists, and drug development professionals
with a foundational understanding of this compound class, its theoretical mechanism of action,
and the established experimental methodologies required for its characterization. While specific
experimental data for CAS 130432-36-9 is not publicly available in peer-reviewed literature, this
guide synthesizes information from analogous compounds and the broader class of CINODs to
offer a robust framework for its investigation.

Part 1: Core Compound Identity and
Physicochemical Properties

e CAS Number: 130432-36-9
o Systematic Name: 2,2-Dimethyl-3-(nitrooxy)propanoic acid
e Molecular Formula: CsHsNOs

e Molecular Weight: 163.13 g/mol
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Table 1: Physicochemical Data Summary

Property Value Source
Molecular Formula CsHoNOs

Molecular Weight 163.13 g/mol

Appearance Solid (predicted)

Soluble in organic solvents like

Solubilit
Y DMSO and ethanol (predicted)

Part 2: Scientific Rationale and Theoretical
Mechanism of Action

2,2-Dimethyl-3-(nitrooxy)propanoic acid belongs to the innovative class of drugs known as
COX-Inhibiting Nitric Oxide Donors (CINODSs).[1][2] These dual-function agents are designed to
merge the anti-inflammatory and analgesic effects of traditional nonsteroidal anti-inflammatory
drugs (NSAIDs) with the cytoprotective benefits of nitric oxide (NO).[3][4]

The fundamental therapeutic challenge with NSAIDs is their association with gastrointestinal
toxicity and potential cardiovascular side effects, largely due to the inhibition of prostaglandin
synthesis mediated by COX enzymes.[4] The CINOD concept aims to mitigate these adverse
effects. The NO released from the CINOD molecule is thought to counteract the detrimental
effects of COX inhibition, particularly in the gastrointestinal tract, by promoting mucosal blood
flow and reducing inflammation.[4]

The proposed mechanism of action for 2,2-Dimethyl-3-(nitrooxy)propanoic acid is therefore
twofold:

e COX Inhibition: The propanoic acid moiety of the molecule is predicted to inhibit COX-1 and
COX-2 enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins,
which are key mediators of inflammation and pain.

« Nitric Oxide Donation: The nitrooxy group serves as a source of nitric oxide, which is
released in vivo. This NO is expected to exert protective effects on the gastric mucosa and
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potentially offer cardiovascular benefits.[3]

Diagram 1: Proposed Dual Mechanism of Action of 2,2-Dimethyl-3-(nitrooxy)propanoic Acid
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Caption: Dual pharmacological action of a putative CINOD.

Part 3: Recommended Experimental
Characterization

To validate the theoretical mechanism of action of 2,2-Dimethyl-3-(nitrooxy)propanoic acid
and to quantify its activity, a series of in vitro experiments are essential. The following section
outlines the key experimental protocols.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The primary objective of this assay is to determine the inhibitory potency of 2,2-Dimethyl-3-
(nitrooxy)propanoic acid against both COX-1 and COX-2 isoforms, typically expressed as
ICso0 values. A common method involves a colorimetric assay that measures the peroxidase
activity of COX.[5]

Experimental Protocol: Colorimetric COX Inhibition Assay

+ Reagent Preparation:
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o Prepare stock solutions of 2,2-Dimethyl-3-(nitrooxy)propanoic acid and reference
NSAIDs (e.qg., ibuprofen, celecoxib) in an appropriate solvent like DMSO.

o Prepare a series of dilutions of the test compound.

o Prepare solutions of arachidonic acid (substrate) and a suitable chromogenic peroxidase
substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

o Reconstitute purified human or ovine COX-1 and COX-2 enzymes in assay buffer.
e Assay Procedure:

o In a 96-well plate, add the assay buffer, heme cofactor, and the COX-1 or COX-2 enzyme
to each well.

o Add the test compound dilutions or vehicle control to the respective wells.

o Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5
minutes) to allow for inhibitor binding.

o Add the chromogenic substrate solution.
o Initiate the reaction by adding the arachidonic acid solution to all wells.
o Data Acquisition and Analysis:

o Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) using a
microplate reader.

o Calculate the percentage of COX inhibition for each concentration of the test compound
relative to the vehicle control.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration and
determine the ICso value using non-linear regression analysis.

In Vitro Nitric Oxide (NO) Release Assay
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Quantifying the release of nitric oxide is crucial to confirm the second arm of the compound's
dual action. The Griess assay is a widely used, straightforward, and cost-effective colorimetric
method for the indirect measurement of NO through the detection of its stable metabolite,
nitrite.

Experimental Protocol: Griess Assay for Nitrite Detection
o Sample Preparation:

o Dissolve 2,2-Dimethyl-3-(nitrooxy)propanoic acid in a suitable buffer or cell culture
medium at various concentrations.

o Incubate the solutions at 37°C for different time points to allow for NO release and its
conversion to nitrite.

» Griess Reagent Preparation:

o Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5%
phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This
reagent should be freshly prepared.

e Assay Procedure:

o

In a 96-well plate, add a specific volume of the incubated sample solutions.

[¢]

Prepare a standard curve using known concentrations of sodium nitrite.

o

Add the Griess reagent to all sample and standard wells.

[e]

Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for
color development.

» Data Acquisition and Analysis:
o Measure the absorbance at approximately 540 nm using a microplate reader.

o Determine the nitrite concentration in the samples by comparing their absorbance to the
sodium nitrite standard curve.
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o Plot the amount of NO released (as measured by nitrite concentration) over time for each
concentration of the test compound.

Diagram 2: Experimental Workflow for Characterizing a CINOD
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Caption: Workflow for the in vitro characterization of a CINOD.

Part 4: Synthesis and Handling

While the specific synthesis route for 2,2-Dimethyl-3-(nitrooxy)propanoic acid is detailed in
patent literature (EP2048129 Al), a general approach for synthesizing similar nitrooxy-
containing compounds involves the nitration of a corresponding hydroxyl precursor.

General Synthetic Scheme:

A plausible synthetic route would involve the esterification of 3-hydroxy-2,2-dimethylpropanoic
acid with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or a milder nitrating
agent like acetyl nitrate, under controlled temperature conditions.
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Handling and Storage:

Organic nitrates can be sensitive to heat and shock. It is recommended to store 2,2-Dimethyl-
3-(nitrooxy)propanoic acid in a cool, dry, and well-ventilated area, away from sources of
ignition. For laboratory use, it should be handled in a fume hood with appropriate personal
protective equipment, including safety glasses, gloves, and a lab coat.

Part 5: Future Directions and Therapeutic Potential

The therapeutic potential of 2,2-Dimethyl-3-(nitrooxy)propanoic acid lies in its classification
as a CINOD. Such compounds are being investigated for the treatment of inflammatory
conditions like osteoarthritis and rheumatoid arthritis, with the aim of providing pain relief and
reducing inflammation while minimizing the gastrointestinal side effects associated with
traditional NSAIDs.[1][6]

Further research into this compound would involve:

* In vivo efficacy studies: Assessing its anti-inflammatory and analgesic effects in animal
models of inflammation and pain.

o Gastrointestinal safety profiling: Evaluating its ulcerogenic potential in animal models
compared to conventional NSAIDs.

o Pharmacokinetic studies: Determining its absorption, distribution, metabolism, and excretion
(ADME) profile.

o Cardiovascular safety assessment: Investigating its effects on blood pressure and platelet
aggregation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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